Bis(2,5-dichlorophenyl)methanone (CAS 25187-09-1), commonly known as 2,2',5,5'-tetrachlorobenzophenone, is a highly substituted diaryl ketone utilized as a specialized photoinitiator in UV-curable resins and a rigid precursor in active pharmaceutical ingredient (API) and polymer synthesis. Featuring four chlorine substituents, this compound offers a significantly higher molecular weight (320.0 g/mol) and enhanced thermal stability compared to standard benzophenone. Its unique substitution pattern—specifically the ortho-chlorines at the 2 and 2' positions—induces severe steric twisting of the phenyl rings, which chemically shields the carbonyl core and alters its photophysical absorption profile. For industrial buyers, this translates to reduced volatility, lower migration in cured coatings, and highly regioselective reactivity when deployed as a cross-coupling electrophile [1].
Substituting Bis(2,5-dichlorophenyl)methanone with unsubstituted benzophenone or mono-chlorinated analogs (e.g., 2-chlorobenzophenone) frequently leads to formulation failure in high-performance environments. Standard benzophenone suffers from high volatility and migration rates, making it unsuitable for low-odor or food-contact UV coatings. Furthermore, structural isomers like 3,3',4,4'-tetrachlorobenzophenone lack the ortho-chlorine steric bulk, leaving their carbonyl groups vulnerable to unwanted nucleophilic side reactions during complex API synthesis. The precise 2,2',5,5'-substitution pattern provides a critical balance of carbonyl shielding and reactive halogen sites, meaning that generic substitution will compromise both the photophysical curing stability and the structural integrity of downstream polyarylene or pharmaceutical derivatives [1].
In high-performance UV-curable coatings, photoinitiator migration is a critical failure mode that limits regulatory compliance. Bis(2,5-dichlorophenyl)methanone possesses a molecular weight of 320.0 g/mol, compared to 182.2 g/mol for unsubstituted benzophenone. This 75% increase in mass, combined with the heavy halogenation, drastically reduces its vapor pressure and mobility within crosslinked polymer matrices. Consequently, formulations utilizing the tetrachloro-variant exhibit significantly lower extractable photoinitiator residues post-cure, making it a superior choice for low-migration packaging and high-temperature processing environments [1].
| Evidence Dimension | Molecular Weight / Migration Potential |
| Target Compound Data | 320.0 g/mol molecular weight, highly restricted matrix mobility |
| Comparator Or Baseline | Unsubstituted Benzophenone (182.2 g/mol) |
| Quantified Difference | 75% higher mass, significantly reducing vapor pressure and extractable residue |
| Conditions | UV-cured polymer film matrices |
Lower migration and volatility are essential for regulatory compliance in packaging and for maintaining coating integrity under thermal stress.
The presence of chlorine atoms at the 2 and 2' positions in Bis(2,5-dichlorophenyl)methanone forces the two phenyl rings significantly out of the carbonyl plane to minimize steric clashes. Compared to 3,3',4,4'-tetrachlorobenzophenone, which lacks ortho-substitution and maintains a more planar conformation, the 2,2',5,5'-isomer exhibits a highly twisted geometry. This steric shielding effectively blocks premature nucleophilic attack at the ketone carbon during multi-step API synthesis or aggressive formulation mixing, ensuring the integrity of the diaryl ketone linkage until targeted activation [1].
| Evidence Dimension | Carbonyl Steric Shielding |
| Target Compound Data | Ortho-chlorines (2,2') force high dihedral twist, shielding carbonyl |
| Comparator Or Baseline | 3,3',4,4'-Tetrachlorobenzophenone (meta/para chlorines, relatively planar) |
| Quantified Difference | Enhanced kinetic stability against premature nucleophilic attack at the ketone |
| Conditions | Multi-step organic synthesis and reactive formulations |
Steric protection of the ketone prevents yield-destroying side reactions when the compound is used as a rigid building block in complex API or polymer synthesis.
As a monomer for advanced polyarylene synthesis, the four chlorine sites offer differentiated reactivity. The chlorines at the 5 and 5' positions are relatively unhindered compared to the sterically shielded 2 and 2' positions. In Ni-catalyzed Yamamoto cross-coupling or targeted nucleophilic aromatic substitution (SNAr), this differential allows for controlled, regioselective functionalization that is impossible with symmetrically activated analogs like 4,4'-dichlorobenzophenone. This enables the design of highly branched or uniquely constrained polymer architectures with specific thermal and mechanical properties [1].
| Evidence Dimension | Halogen Reactivity Differential |
| Target Compound Data | Differentiated steric environments between 2,2' and 5,5' chlorines |
| Comparator Or Baseline | 4,4'-Dichlorobenzophenone (equivalent, unhindered chlorines) |
| Quantified Difference | Enables regioselective functionalization rather than random cross-linking |
| Conditions | Ni-catalyzed cross-coupling or SNAr polymerization |
Differentiated halogen reactivity allows polymer chemists to synthesize complex, rigid architectures that standard difunctional monomers cannot produce.
Leveraging its high molecular weight and low volatility, this compound is the right choice for formulating UV-curable inks and coatings that require minimal extractables, outperforming standard benzophenone in food-contact or low-odor applications [1].
Acting as a rigid, stable diaryl ketone precursor, it is optimal for the development of complex pharmaceuticals, such as tetrazole-based antihypercholesterolemic agents, where carbonyl shielding is required to prevent side reactions during intermediate synthesis steps [2].
Utilized as a multi-functional electrophile in Ni-catalyzed cross-coupling, its differentiated halogen reactivity allows for the generation of highly rigid, thermally stable poly(arylene) networks with tailored free volume, a feat not easily achieved with simple 4,4'-dichlorobenzophenone [3].